molecular formula C16H12N2O3S B2999161 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid CAS No. 951895-39-9

2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid

Cat. No.: B2999161
CAS No.: 951895-39-9
M. Wt: 312.34
InChI Key: KKEDEKACMLWWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid is a heterocyclic compound that features a 1,3,4-oxadiazole ring, a phenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,4-oxadiazole derivatives such as:

Uniqueness

What sets 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEDEKACMLWWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.